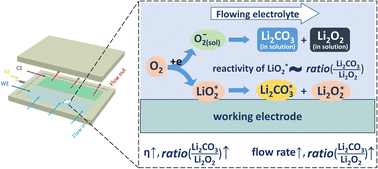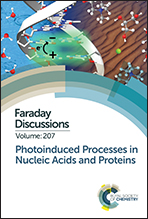Dissolved LiO2 or adsorbed LiO2? The reactive superoxide during discharging process in lithium–oxygen batteries†
Faraday Discussions Pub Date: 2023-09-27 DOI: 10.1039/D3FD00080J
Abstract
Lithium–oxygen batteries are promising but have many challenges. Unlike lithium-ion batteries, they are usually discharge–charge cycled with capacity cutoff instead of potential cutoff, which brings controversy. Additionally, which superoxide intermediate, the dissolved or the adsorbed superoxide, is more reactive and leads to cell premature death and unsatisfactory discharge capacity? These questions puzzle researchers and impede the development of lithium–oxygen batteries. Herein, on one hand, we tried to decouple the influence of discharging potential and discharging current density on the discharge products and side reactions. We found that the electrode potential has more impact on the side reactions than the current density. The low potential leads to a high ratio of Li2CO3 to Li2O2 in the discharge product and hence more surface passivation. On the other hand, to identify the more reactive and aggressive species that cause surface passivation, a flow cell setup was applied to suppress the solution route and maximize the products from the surface route. Results show that more Li2CO3 was identified under a large flow rate and thus the intermediates in surface route appear to be more reactive than that in solution route.


Recommended Literature
- [1] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [2] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [3] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [4] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [5] Curcumin micelles suppress gastric tumor cell growth by upregulating ROS generation, disrupting redox equilibrium and affecting mitochondrial bioenergetics†
- [6] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [7] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [8] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [9] Back cover
- [10] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 111900-32-4
-
CAS no.: 137361-05-8
-
CAS no.: 178064-02-3









